molecular formula C11H17N3O3 B1481778 5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097948-51-9

5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1481778
CAS No.: 2097948-51-9
M. Wt: 239.27 g/mol
InChI Key: PFUXQMDDHONSOX-UHFFFAOYSA-N
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Description

5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by its unique structure, which includes an alanyl group and an ethyl group attached to a tetrahydropyrrolo[3,4-c]pyrrole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves a [3+2] cycloaddition reaction. This reaction is carried out between azomethine ylides and maleimides under mild conditions, often in the presence of an organic photocatalyst. The reaction proceeds with high regio- and stereoselectivity, making it an efficient and environmentally friendly method .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of visible light as a catalyst in these reactors can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-diones, while reduction can produce tetrahydropyrroles .

Scientific Research Applications

5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the alanyl and ethyl groups enhances its reactivity and potential for various applications in research and industry .

Properties

IUPAC Name

2-(2-aminopropanoyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-3-14-10(16)7-4-13(9(15)6(2)12)5-8(7)11(14)17/h6-8H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUXQMDDHONSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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